molecular formula C12H24O11 B1198431 Melibiitol

Melibiitol

Cat. No. B1198431
M. Wt: 344.31 g/mol
InChI Key: PYZZIILDSAJNLZ-QZNPSGCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melibiitol belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Melibiitol is soluble (in water) and a very weakly acidic compound (based on its pKa). Melibiitol has been primarily detected in urine. Within the cell, melibiitol is primarily located in the cytoplasm. Melibiitol can be biosynthesized from D-galactose and sorbitol;  which is catalyzed by the enzyme Alpha-galactosidase a. In humans, melibiitol is involved in the galactose metabolism pathway. Melibiitol is also involved in the metabolic disorder called the galactosemia pathway.
Melibiitol is an alditol. It has a role as a mouse metabolite.

properties

Product Name

Melibiitol

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H24O11/c13-1-4(14)7(16)8(17)5(15)2-22-3-6-9(18)10(19)11(20)12(21)23-6/h4-21H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11-,12+/m1/s1

InChI Key

PYZZIILDSAJNLZ-QZNPSGCDSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OCC(C(C(C(CO)O)O)O)O

physical_description

Solid

Origin of Product

United States

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